molecular formula C10H8N2 B1622385 1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole CAS No. 42076-28-8

1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

Cat. No. B1622385
Key on ui cas rn: 42076-28-8
M. Wt: 156.18 g/mol
InChI Key: MITDXNUXOAYFGC-UHFFFAOYSA-N
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Patent
US07468371B2

Procedure details

The procedure for Example 648 was used, substituting pyrrolidin-2-one for 1H-benzimidazole and sodium hydride for potassium tert-butoxide to provide Example 649. MS (ESI): m/z 124 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[H-].[Na+].[CH3:12][C:13](C)([O-])[CH3:14].[K+]>>[CH2:14]([N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1)[C:13]#[CH:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide Example 649

Outcomes

Product
Name
Type
Smiles
C(C#C)N1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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